molecular formula C21H26N2O6S B4097211 ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

Cat. No.: B4097211
M. Wt: 434.5 g/mol
InChI Key: VJQGOBNEODUFJO-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures

Mechanism of Action

Mode of Action

It is known that the compound is an ethyl ester of 4-(butylamino)benzoic acid , which suggests that it may interact with biological systems through the functional groups present in its structure.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of “ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate” is currently unavailable .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could potentially be explored for use in pharmaceuticals, agrochemicals, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of 4-[(sec-butylamino)sulfonyl]phenol: This intermediate is synthesized by reacting 4-nitrophenol with sec-butylamine and a sulfonylating agent under controlled conditions.

    Acetylation: The intermediate 4-[(sec-butylamino)sulfonyl]phenol is then acetylated using acetic anhydride to form 4-[(sec-butylamino)sulfonyl]phenoxyacetyl chloride.

    Coupling Reaction: The final step involves coupling 4-[(sec-butylamino)sulfonyl]phenoxyacetyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Comparison with Similar Compounds

Ethyl 4-[({4-[(sec-butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-[(4-aminophenyl)sulfonyl]amino]benzoate: This compound lacks the sec-butyl group, which may affect its biological activity and chemical reactivity.

    Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate: The presence of a methyl group instead of a sec-butyl group can lead to differences in steric and electronic properties.

    Ethyl 4-[(4-ethoxyphenyl)sulfonyl]amino]benzoate: The ethoxy group introduces additional electron-donating effects, potentially altering the compound’s reactivity and interactions.

Properties

IUPAC Name

ethyl 4-[[2-[4-(butan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-4-15(3)23-30(26,27)19-12-10-18(11-13-19)29-14-20(24)22-17-8-6-16(7-9-17)21(25)28-5-2/h6-13,15,23H,4-5,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQGOBNEODUFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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